2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)-, commonly known as tetrofosmin, is a complex diphosphine compound utilized primarily in medical imaging. This compound is notable for its application in nuclear myocardial perfusion imaging, particularly for assessing myocardial ischemia and infarction. Tetrofosmin is part of a broader category of organic phosphines and derivatives, characterized by their phosphorus-containing structures.
Tetrofosmin was developed by GE Healthcare and received approval from the FDA on February 9, 1996. It is used in conjunction with technetium-99m as a radiopharmaceutical for diagnostic purposes . The compound's unique structure allows it to function effectively in medical imaging, providing critical information about heart function and blood flow.
The synthesis of tetrofosmin involves several chemical reactions that typically include the coupling of phosphine derivatives with various alkyl groups. A common method for synthesizing tetrofosmin involves the use of stannous chloride as a reducing agent in the presence of technetium-99m. This process allows for the formation of a stable complex that can be used for imaging.
The synthesis process generally includes:
The molecular formula for tetrofosmin is , indicating it contains carbon, hydrogen, oxygen, and phosphorus atoms. The structural characteristics include:
The InChI Key for tetrofosmin is HBJYDUADMKVTGP-RCUQKECRSA-N, and its CAS number is 127455-27-0. These identifiers are essential for referencing the compound in scientific literature and databases .
Tetrofosmin undergoes various chemical reactions primarily related to its use in imaging applications:
The formation of the technetium-tetrofosmin complex can be monitored using techniques such as thin-layer chromatography (TLC) to ensure purity and efficacy before clinical use .
Tetrofosmin acts by passively diffusing through cell membranes due to its lipophilic nature. Once inside cardiac cells, it becomes actively retained within mitochondria, allowing for effective imaging of myocardial perfusion.
The mechanism relies on the differential uptake of tetrofosmin in healthy versus ischemic tissues, enabling clinicians to visualize areas with reduced blood flow during myocardial perfusion studies .
Tetrofosmin is primarily used in:
CAS No.: 75-09-2
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2